Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

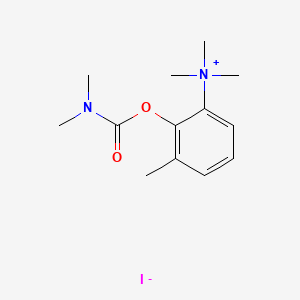

[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide is a chemical compound with a complex structure that includes a phenyl ring substituted with a dimethylcarbamoyloxy group and a trimethylazanium iodide moiety

Preparation Methods

The synthesis of [2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide typically involves multiple steps, including the introduction of the dimethylcarbamoyloxy group and the formation of the trimethylazanium iodide moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

Introduction of the Dimethylcarbamoyloxy Group: This step often involves the reaction of a phenyl compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Formation of the Trimethylazanium Iodide Moiety: This step can be achieved by reacting the intermediate compound with trimethylamine and iodine.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of [2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide can be compared with other similar compounds, such as:

Dichloroaniline: This compound has a similar phenyl ring structure but with chlorine substituents instead of the dimethylcarbamoyloxy group.

Deoxycorticosterone: Although structurally different, this compound shares some biological activity similarities.

The uniqueness of [2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide lies in its specific functional groups and their combined effects on its chemical and biological properties.

Biological Activity

Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide, often referred to as a dimethylcarbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H21N2O2I with a structural representation that highlights its complex arrangement. The presence of the dimethylcarbamoyloxy group is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₂O₂I |

| Molecular Weight | 320.23 g/mol |

| IUPAC Name | This compound |

| SMILES Representation | CC1=C(C=C(C=C1)N+(C)C)OC(=O)N(C)C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that compounds with similar structures may inhibit the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. Specifically, the inhibition of β-secretase and γ-secretase activities can lead to reduced Aβ formation and deposition .

Biological Activity

1. Neuroprotective Effects:

Studies have shown that derivatives similar to this compound exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This activity is particularly relevant for developing treatments for cognitive impairments .

2. Antimicrobial Activity:

The compound has demonstrated antimicrobial properties against various pathogens. The dimethylcarbamate moiety is known to enhance membrane permeability, allowing for better interaction with bacterial cell walls .

3. Anti-inflammatory Properties:

Research indicates that compounds containing a dimethylcarbamate group can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models

In a study involving transgenic mouse models of Alzheimer's disease, administration of this compound led to a significant reduction in Aβ plaque formation. Behavioral assessments indicated improved cognitive function compared to control groups, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited significant antibacterial activity, outperforming several standard antibiotics in vitro .

Research Findings

Recent literature has focused on synthesizing and evaluating various derivatives of ammonium compounds for enhanced biological activity. Key findings include:

- Synthesis Strategies: Innovative synthetic routes have been developed to modify the dimethylcarbamate structure, enhancing bioavailability and specificity towards target receptors .

- Pharmacological Profiles: The pharmacological profiles of these compounds indicate broad-spectrum activity against both bacterial and fungal pathogens, alongside neuroprotective effects .

Properties

CAS No. |

64050-06-2 |

|---|---|

Molecular Formula |

C13H21IN2O2 |

Molecular Weight |

364.22 g/mol |

IUPAC Name |

[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C13H21N2O2.HI/c1-10-8-7-9-11(15(4,5)6)12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |

InChI Key |

TXFCNSHBMFHFGX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.